2-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
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Overview
Description
2-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound featuring a pyrazole and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclocondensation of hydrazine with a carbonyl system to form the pyrazole ring, followed by further functionalization to introduce the pyrimidine moiety . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. These methods focus on achieving high efficiency and minimizing waste, often employing green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways, such as the ERK signaling pathway, which is involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
2-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of pyrazole and pyrimidine rings makes it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C15H18N6O |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
(2-methylpyrazol-3-yl)-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone |
InChI |
InChI=1S/C15H18N6O/c1-19-13(3-6-18-19)14(22)20-7-11-9-21(10-12(11)8-20)15-16-4-2-5-17-15/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
RUFSFRWTFSBTCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CC3CN(CC3C2)C4=NC=CC=N4 |
Origin of Product |
United States |
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